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Compound of Interest

Compound Name: 5"-Amino-5'-deoxyuridine

Cat. No.: B1248457

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, distinguished by the
substitution of the 5'-hydroxyl group with a primary amine. This modification imparts unique
chemical properties, making it a valuable tool in oligonucleotide synthesis and a subject of
interest in medicinal chemistry. As a modified nucleoside, it has the potential to interact with
various cellular enzymes involved in nucleic acid metabolism, positioning it as a candidate for
antiviral and anticancer drug development. This technical guide provides a comprehensive
overview of the spectroscopic properties of 5'-~Amino-5'-deoxyuridine, detailed experimental
protocols for its analysis, and an exploration of its potential biological mechanism of action.

Physicochemical Properties
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Property Value Reference
Molecular Formula CoH13N30s [1]
Molecular Weight 243.22 g/mol [1]

1-[(2R,3R,4S,5R)-5-
(aminomethyl)-3,4-

IUPAC Name _ [1]
dihydroxyoxolan-2-

yl]pyrimidine-2,4-dione

CAS Number 34718-92-8 [1]

Exact Mass 243.08552052 Da [1]

Spectroscopic Data

A thorough analysis of 5'-Amino-5'-deoxyuridine's structure is crucial for its application in drug
design and biochemical studies. The following sections detail its characteristic spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While
experimental spectra for 5'-Amino-5'-deoxyuridine are not readily available in public
databases, the expected chemical shifts can be predicted based on the known spectra of the
parent compound, 5'-deoxyuridine, and the electronic effects of the 5'-amino group.

IH NMR (Predicted)
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Predicted Chemical Shift

Proton Multiplicity
(ppm)
H-6 ~7.7 d
H-1' ~5.8 t
H-5 ~5.7 d
H-2'a ~2.3 m
H-2'b ~2.2 m
H-3' ~4.2 m
H-4' ~4.0 m
H-5'a ~2.9 m
H-5'b ~2.8 m

13C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-4 ~164

C-2 ~152

C-6 ~141

C-5 ~103

Cc-1 ~90

c-4' ~85

C-3 ~71

Cc-2' ~41

C-5 ~43

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming its molecular weight and offering structural insights. For 5'-Amino-5'-
deoxyuridine, electrospray ionization (ESI) is a suitable method.

lon mlz
[M+H]* 244.0928
[M+NaJ* 266.0747

Expected Fragmentation Pattern:

The primary fragmentation of nucleosides in mass spectrometry involves the cleavage of the
glycosidic bond between the sugar and the base. For 5'-Amino-5'-deoxyuridine, this would
result in two main fragments: the uracil base and the 5'-amino-5'-deoxyribose sugar moiety.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

Functional Group Expected Wavenumber (cm~?)
N-H stretch (amine and amide) 3400-3200

O-H stretch (hydroxyl) 3500-3200 (broad)

C=0 stretch (amide) 1700-1650

C=C stretch (alkene) 1650-1600

C-N stretch 1250-1020

C-O stretch 1260-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The uracil ring of 5'-Amino-5'-deoxyuridine is the primary chromophore.
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Solvent Amax (nm)
Acidic (pH 2) ~262
Basic (pH 12) ~285

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 5'-Amino-5'-

deoxyuridine.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 5'-Amino-5'-deoxyuridine in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-de).

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum.
o Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170

ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural

abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Chemical shifts should be referenced to an internal
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standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 5'-Amino-5'-deoxyuridine (e.g., 1-10
pg/mL) in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile/water
mixture).

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source.

Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum in positive ion mode to observe [M+H]* and other adducts.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
precursor ion ([M+H]*) and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to determine the mass of the molecular
ion and identify the major fragment ions.

Infrared (IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 5'-~Amino-5'-
deoxyuridine with dry potassium bromide and pressing it into a thin, transparent disk.
Alternatively, for an attenuated total reflectance (ATR) setup, place a small amount of the
solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: Record the IR spectrum over the mid-infrared range (e.g., 4000-400 cm™2).

Data Analysis: Identify the characteristic absorption bands corresponding to the various
functional groups present in the molecule.

UV-Vis Spectroscopy
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o Sample Preparation: Prepare a dilute solution of 5'-Amino-5'-deoxyuridine in a suitable UV-
transparent solvent (e.g., water, methanol, or buffer solutions of different pH).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorption spectrum over a wavelength range of approximately
200-400 nm.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) and the molar
absorptivity (€) if the concentration is known.

Biological Activity and Signaling Pathways

As a nucleoside analog, 5'-Amino-5'-deoxyuridine is anticipated to interact with enzymes
involved in nucleotide metabolism and nucleic acid synthesis. Its structural similarity to
deoxyuridine suggests it could be a substrate or inhibitor for enzymes such as thymidine
kinase, thymidylate synthase, or DNA/RNA polymerases.

Potential Mechanism of Action

One plausible mechanism of action for 5'-Amino-5'-deoxyuridine is the inhibition of
thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate
(dTMP), an essential precursor for DNA synthesis. By mimicking the natural substrate,
deoxyuridine monophosphate (dUMP), 5'-Amino-5'-deoxyuridine could bind to the active site
of thymidylate synthase, thereby blocking the production of dTMP and ultimately inhibiting DNA
replication and cell proliferation.

Another potential pathway involves its phosphorylation by cellular kinases to the corresponding
triphosphate. This triphosphate analog could then act as a competitive inhibitor or a chain
terminator when incorporated into a growing DNA or RNA strand by polymerases.
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Caption: Proposed metabolic and signaling pathway of 5'-Amino-5'-deoxyuridine.

Experimental Workflow

A logical workflow for the comprehensive analysis of 5'-Amino-5'-deoxyuridine is essential for
reproducible and reliable results.
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Caption: A typical experimental workflow for the analysis of 5'-Amino-5'-deoxyuridine.

Conclusion

5'-Amino-5'-deoxyuridine presents an intriguing molecular scaffold for the development of
novel therapeutics. Its unique structural modification offers the potential for selective interaction
with key cellular enzymes. The comprehensive spectroscopic data and detailed experimental
protocols provided in this guide serve as a foundational resource for researchers in the fields of
medicinal chemistry, chemical biology, and drug development. Further investigation into its
biological activity is warranted to fully elucidate its therapeutic potential.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1248457?utm_src=pdf-body-img
https://www.benchchem.com/product/b1248457?utm_src=pdf-body
https://www.benchchem.com/product/b1248457?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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